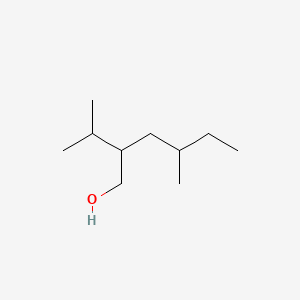
4-Methyl-2-(propan-2-yl)hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(propan-2-yl)hexan-1-ol is an organic compound belonging to the class of alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is part of a larger hydrocarbon chain. This compound is known for its unique structural features, which include a methyl group and an isopropyl group attached to the main carbon chain. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(propan-2-yl)hexan-1-ol can be achieved through various synthetic routes. One common method involves the alkylation of a suitable precursor, such as 4-methylhexan-1-ol, with an isopropyl halide under basic conditions. The reaction typically requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a corresponding ketone or aldehyde precursor. This process is often carried out in the presence of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(propan-2-yl)hexan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of the corresponding alkane. This reaction typically requires the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a halogenating agent like thionyl chloride (SOCl2) can convert the hydroxyl group to a halide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
4-Methyl-2-(propan-2-yl)hexan-1-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used as a solvent or reagent in various biochemical assays and experiments.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Industry: The compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(propan-2-yl)hexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
4-Methyl-2-(propan-2-yl)hexan-1-ol can be compared with other similar compounds, such as:
4-Methyl-2-hexanol: Similar structure but lacks the isopropyl group.
2-Methyl-2-hexanol: Similar structure but with a different arrangement of the methyl and isopropyl groups.
2,4-Dimethyl-2-pentanol: Similar structure but with a shorter carbon chain.
The uniqueness of this compound lies in its specific arrangement of the methyl and isopropyl groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
66719-41-3 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
4-methyl-2-propan-2-ylhexan-1-ol |
InChI |
InChI=1S/C10H22O/c1-5-9(4)6-10(7-11)8(2)3/h8-11H,5-7H2,1-4H3 |
InChI Key |
VHGVOODVCUKVCL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CO)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



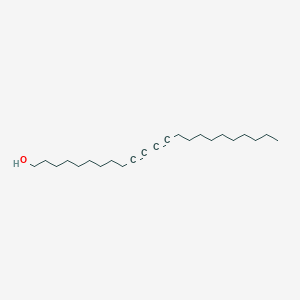
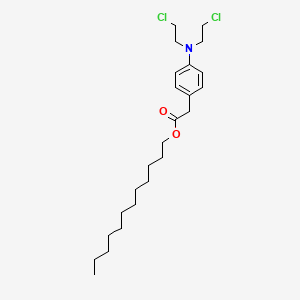
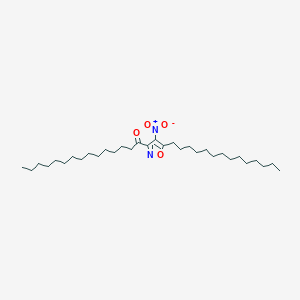


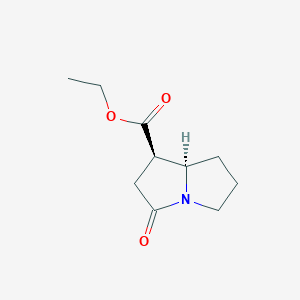
![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)
![1-{4,6-Bis[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-yl}octadecan-1-amine](/img/structure/B14477661.png)
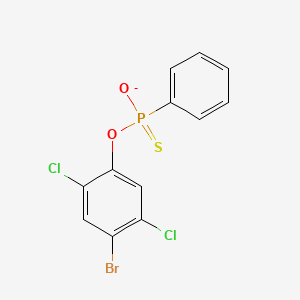
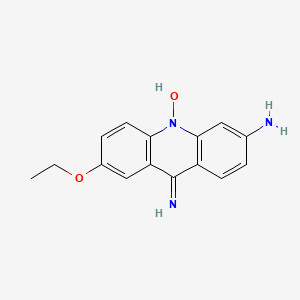
![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)
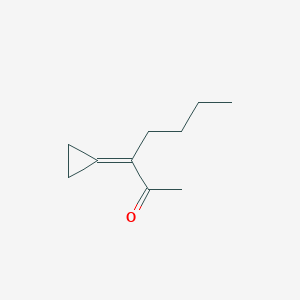
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)
